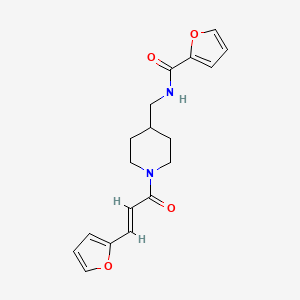

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(6-5-15-3-1-11-23-15)20-9-7-14(8-10-20)13-19-18(22)16-4-2-12-24-16/h1-6,11-12,14H,7-10,13H2,(H,19,22)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVELYNONXPDIOJ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. The presence of various functional groups, including a furan moiety and a piperidine derivative, suggests significant interactions with biological systems, making it a candidate for pharmacological research.

Molecular Structure and Properties

The compound’s molecular formula is with a molecular weight of approximately 442.45 g/mol. Its structural complexity arises from the combination of functional groups that may enhance its biological efficacy. The furan ring is known for its reactivity and potential to form stable interactions with biological targets, while the piperidine structure contributes to its pharmacokinetic properties.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes, potentially affecting pathways related to inflammation and cancer.

- Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways that are crucial for cellular responses in disease states.

- Antioxidant Activity : The presence of the furan ring indicates possible antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Studies

Recent studies have focused on the biological activities associated with similar compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : In a study examining the cytotoxic effects of compounds similar to this compound, it was found to induce apoptosis in human breast cancer cells at concentrations as low as 10 µM. This effect was attributed to the activation of caspase pathways, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of related compounds. It demonstrated that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, suggesting its utility in inflammatory conditions.

Research Findings

Research has shown that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with multiple molecular targets. For instance:

- Neuroprotective Effects : Compounds featuring furan rings have been noted for their neuroprotective properties, potentially through mechanisms involving the inhibition of neuroinflammation and oxidative stress.

Scientific Research Applications

Synthesis and Structure

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)furan-2-carboxamide involves the reaction of furan derivatives with piperidine-based moieties. The structural characteristics of this compound allow for various functional modifications, which can enhance its biological activity. The incorporation of furan rings is particularly significant due to their known pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of furan-containing compounds, including various derivatives of furan-2-carboxamide. For instance, compounds similar to this compound have shown promising results against cancer cell lines:

- Mechanism of Action : The compound's mechanism appears to involve the stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells .

- In Vitro Studies : In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, such as HepG2 and MCF-7, with some derivatives achieving low IC50 values, indicating high potency .

Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been explored. Compounds derived from furan have exhibited activity against both bacterial and fungal strains:

- Activity Against Pathogens : Studies indicate that certain furan derivatives can inhibit the growth of pathogens like E. coli and S. aureus, suggesting their utility as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Enhance anticancer activity |

| Nitro groups | Exhibit promising anticancer potential |

| Alkyl substitutions | Influence antimicrobial efficacy |

The presence of electron-donating substituents on the phenyl ring has been correlated with increased anti-cancer activity .

Case Studies

Several case studies have documented the synthesis and evaluation of furan derivatives similar to this compound:

- Study on Urotensin-II Receptor Antagonists : A series of furan derivatives were evaluated for their antagonistic effects on urotensin-II receptors, revealing significant metabolic stability and low cytotoxicity profiles .

- Anticancer Activity Against Gastric Cancer : Novel derivatives showed potent telomerase inhibitory activity against gastric cancer cell lines, indicating a potential avenue for therapeutic development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated via computational tools; †Likely controlled under analogue laws in some jurisdictions.

Pharmacological and Metabolic Differences

Receptor Interactions: The target compound’s furan-acryloyl group may reduce μ-opioid receptor affinity compared to phenethyl-containing analogs like furanylfentanyl (Ki = 0.6 nM) . However, the acryloyl moiety could enhance covalent interactions with receptors or enzymes, prolonging effects or toxicity.

Toxicity Profile :

- Analogues with acryloyl groups (e.g., acryloylfentanyl) are associated with severe respiratory depression and protein adduct formation due to Michael acceptor reactivity . The target compound likely shares this risk.

- Furan metabolites (e.g., furan epoxides) may pose hepatotoxic risks, as seen in other furan-containing pharmaceuticals .

Research Findings and Gaps

- In Silico Studies : Molecular docking predicts moderate μ-opioid receptor binding (ΔG ≈ -9.2 kcal/mol), weaker than fentanyl (ΔG ≈ -12.5 kcal/mol) due to bulkier furan substituents.

- Synthetic Accessibility : The compound’s synthesis likely mirrors routes for acryloylfentanyl, substituting phenethylamine with furan-acryloyl precursors .

- In Vivo Data: No published studies exist, but rodent models of structurally similar compounds show 10–100× lower potency than fentanyl, with delayed onset due to reduced lipophilicity .

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm stereochemistry and substituent positions. For example, piperidine protons appear as broad singlets (δ 2.30–2.34 ppm), while furan protons resonate at δ 7.0–7.6 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ at m/z 409.18 for C₂₁H₂₄N₂O₄).

- HPLC : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve discrepancies in observed antiviral activity (e.g., against MPXV) across different cell-based assays?

Q. Methodological Answer :

- Assay Standardization : Ensure consistent viral titers, cell lines (e.g., Vero E6 for MPXV), and endpoint measurements (e.g., plaque reduction vs. RT-qPCR).

- Control for Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity. Pre-test solubility in assay buffers (e.g., PBS with 5% Tween-80) .

- Metabolic Stability : Evaluate compound degradation via LC-MS in cell lysates. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) if rapid metabolism is suspected .

Advanced: What computational strategies predict the compound’s binding affinity to viral targets like MPXV DNA polymerase (DPol)?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DPol’s active site (PDB: 4QWO). Focus on furan π-π stacking with Phe13 and hydrogen bonding between the carboxamide and Arg45 .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable docking .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy (ΔG < −8 kcal/mol suggests high affinity) .

Advanced: How can structure-activity relationship (SAR) studies optimize the furan and piperidine moieties for enhanced antiviral potency?

Q. Methodological Answer :

- Furan Modifications : Replace furan with thiophene or pyrrole to test π-stacking efficiency. Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilicity .

- Piperidine Substitutions : Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve hydrophobic interactions. Test N-alkylation (e.g., benzyl vs. trifluoroethyl) for metabolic resistance .

- Bioisosteric Replacement : Substitute the acryloyl group with a sulfonamide or urea linker to evaluate conformational flexibility .

Advanced: How should researchers address contradictory data in cytotoxicity profiles across different tissue models?

Q. Methodological Answer :

- Tissue-Specific Toxicity Screening : Use panels of cell lines (e.g., HEK293, HepG2, primary macrophages) to identify off-target effects.

- Mitochondrial Toxicity Assays : Measure ATP depletion (CellTiter-Glo) and ROS production (DCFDA) at IC₅₀ concentrations .

- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, oxidative stress) driving discrepancies .

Basic: What in vitro models are appropriate for preliminary antiviral efficacy testing?

Q. Methodological Answer :

- Plaque Reduction Neutralization Test (PRNT) : Quantify MPXV inhibition in Vero cells using viral titers (PFU/mL) post-treatment .

- Time-of-Addition Assays : Pre-treat cells, co-administer with virus, or add post-infection to identify the compound’s mechanism (entry vs. replication inhibition) .

- EC₅₀ Determination : Use nonlinear regression (GraphPad Prism) to calculate half-maximal effective concentrations .

Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Q. Methodological Answer :

- Prodrug Design : Introduce ester or phosphate groups to enhance oral bioavailability. Hydrolyze in vivo to release the active compound .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release. Test loading efficiency via dialysis .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Aim for <95% binding to ensure tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.